3-(1H-indol-3-yl)-2-phenylpropanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

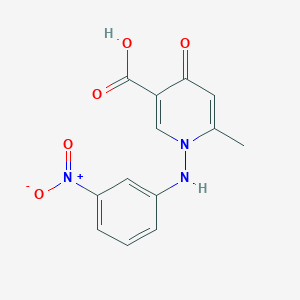

“3-(1H-indol-3-yl)-2-phenylpropanoic acid” is a complex organic compound that contains an indole group . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of indole derivatives has been a major area of focus for synthetic organic chemists . A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .

Molecular Structure Analysis

The molecular structure of “3-(1H-indol-3-yl)-2-phenylpropanoic acid” is complex, with the indole group playing a significant role . The conformational space of this molecule was scanned using molecular dynamics at semiempirical level, and complemented with functional density calculations at B3LYP/6-31G** level .

Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions . For example, the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2) and Et3N under reflux in 1-propanol consistently gave the corresponding indole .

科学的研究の応用

Antifungal Applications

Research by Flores-Holguín, Frau, and Glossman‐Mitnik (2019) utilized conceptual density functional theory to study the molecular properties and structures of new antifungal tripeptides, including derivatives of 3-(1H-indol-3-yl)-2-phenylpropanoic acid. This study highlighted the compound's potential in the design of antifungal agents through computational peptidology, predicting bioactivity scores for new antifungal peptides with great accuracy (Flores-Holguín, Frau, & Glossman‐Mitnik, 2019).

Corrosion Inhibition

Verma et al. (2016) explored 3-amino alkylated indoles, structurally related to 3-(1H-indol-3-yl)-2-phenylpropanoic acid, as corrosion inhibitors for mild steel in acidic environments. Their findings suggested that modifications to the indole structure could enhance its corrosion inhibition efficiency, making it a valuable candidate for further investigation in materials science and engineering (Verma et al., 2016).

Anti-inflammatory Agents

Rehman, Saini, and Kumar (2022) conducted a study on the synthesis of new chalcone derivatives, including 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one, closely related to 3-(1H-indol-3-yl)-2-phenylpropanoic acid, examining their anti-inflammatory activities. This research underscores the compound's potential as a foundational structure for developing anti-inflammatory drugs, highlighting the versatility of indole derivatives in medicinal chemistry (Rehman, Saini, & Kumar, 2022).

Synthetic Biology and Metabolic Engineering

Kang et al. (2012) demonstrated the use of Escherichia coli engineered to produce phenylpropanoic acids, a category that includes 3-(1H-indol-3-yl)-2-phenylpropanoic acid, from simple carbon sources. This work is a testament to the growing field of synthetic biology, where microbial cell factories are tailored to produce valuable chemical compounds, offering a sustainable approach to accessing complex natural products and derivatives (Kang et al., 2012).

Safety and Hazards

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

作用機序

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives, including this compound, are known to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The properties of indole derivatives can vary widely, affecting their bioavailability .

Result of Action

Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .

特性

IUPAC Name |

3-(1H-indol-3-yl)-2-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c19-17(20)15(12-6-2-1-3-7-12)10-13-11-18-16-9-5-4-8-14(13)16/h1-9,11,15,18H,10H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMKMFFBADAPJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-indol-3-yl)-2-phenylpropanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-benzyl-7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2811767.png)

![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)

![3-Ethenylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2811776.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2811778.png)

![N-(3-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2811779.png)

![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)

![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)